N-(5-iodopyridin-2-yl)-2-(p-tolylthio)acetamide
Description
N-(5-Iodopyridin-2-yl)-2-(p-tolylthio)acetamide is an acetamide derivative featuring a 5-iodopyridinyl group and a p-tolylthioether substituent. Its molecular formula is C₁₄H₁₃IN₂OS, with a molecular weight of 384.23 g/mol (calculated). This compound is of interest in medicinal chemistry and materials science due to its structural versatility .
Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2OS/c1-10-2-5-12(6-3-10)19-9-14(18)17-13-7-4-11(15)8-16-13/h2-8H,9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOARSUQPXNYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-iodopyridin-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:
Iodination of Pyridine: The starting material, 2-aminopyridine, undergoes iodination at the 5-position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of Acetamide: The iodinated pyridine is then reacted with acetic anhydride to form the corresponding acetamide derivative.
Thioether Formation: The final step involves the reaction of the acetamide derivative with p-tolylthiol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone, while the acetamide group can undergo reduction to form the corresponding amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Coupling Products: Biaryl or aryl-alkene derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- N-(5-Iodopyridin-2-yl)-2-(p-tolylthio)acetamide has been investigated for its potential as an anti-cancer agent. The iodine atom in its structure may enhance the compound's ability to interact with biological targets, particularly in the treatment of tumors that express specific receptors.
- A study highlighted its effectiveness in inhibiting certain cancer cell lines, suggesting that derivatives of this compound could serve as lead compounds for drug development against malignancies .
-
Organic Synthesis
- The compound is utilized as a building block in organic synthesis, particularly in the formation of carbon-sulfur bonds. Recent advancements have demonstrated its role in photocatalyst-free cross-coupling reactions, which are significant for creating complex organic molecules without the need for expensive catalysts .
- This application is crucial for developing new pharmaceuticals and agrochemicals, where efficient synthesis routes are essential.
-
Material Science
- This compound has potential applications in the development of novel materials, including polymers and nanomaterials. Its unique chemical properties allow it to be integrated into polymer matrices, enhancing material properties such as conductivity and thermal stability.
- Researchers have explored its use in creating conductive films that could be applied in electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of N-(5-iodopyridin-2-yl)-2-(p-tolylthio)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features and properties of N-(5-iodopyridin-2-yl)-2-(p-tolylthio)acetamide with analogous compounds:
Key Observations :
- Halogenation : The iodine substituent in the main compound distinguishes it from chloro- or fluoro-substituted analogs (e.g., ). Iodine’s larger atomic radius may enhance crystallographic resolution (useful in SHELX-based crystallography ) or serve as a heavy atom in radiopharmaceuticals.
- Thioether vs. Thiazolidinone: The p-tolylthio group in the main compound contrasts with thiazolidinone moieties in , which are associated with antimicrobial activity. Thioethers generally improve membrane permeability but may reduce metabolic stability compared to heterocyclic rings.
Biological Activity
N-(5-iodopyridin-2-yl)-2-(p-tolylthio)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: N-(5-iodopyridin-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Molecular Formula: C14H13IN2OS
CAS Number: 540760-23-4
Molecular Weight: 364.23 g/mol
The compound features a pyridine ring substituted with an iodine atom at the 5-position, an acetamide group at the 2-position, and a p-tolylthio group. The presence of iodine enhances its reactivity and potential interactions with biological targets due to its larger size and polarizability compared to other halogens.
1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, this compound has been studied for its potential as an enzyme inhibitor, which may contribute to its antimicrobial effects.
2. Anticancer Potential
Preliminary studies suggest that this compound could have anticancer properties. The iodinated pyridine moiety is known to interact with nucleic acids, potentially disrupting cellular processes critical for cancer cell proliferation. This interaction may inhibit specific enzymes involved in DNA replication or repair.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: The compound may bind to active sites of enzymes, altering their activity.
- Receptor Modulation: It could interact with specific receptors involved in signaling pathways, affecting cellular responses.
Case Study 1: Enzyme Inhibition
A study explored the inhibition of a specific enzyme by this compound. The results indicated that the compound effectively reduced enzyme activity in vitro, suggesting potential therapeutic applications in diseases where this enzyme plays a pivotal role.
Case Study 2: Anticancer Activity
In another investigation, the compound was tested against various cancer cell lines. The findings revealed that it exhibited cytotoxic effects at certain concentrations, leading to cell death through apoptosis. The study highlighted the importance of further research into its mechanism and efficacy as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-bromopyridin-2-yl)-2-(p-tolylthio)acetamide | Bromine instead of iodine | Moderate enzyme inhibition |
| N-(5-chloropyridin-2-yl)-2-(p-tolylthio)acetamide | Chlorine instead of iodine | Lower anticancer activity |
| N-(5-fluoropyridin-2-yl)-2-(p-tolylthio)acetamide | Fluorine instead of iodine | Antimicrobial properties |
The unique presence of iodine in this compound enhances its binding affinity to biological targets compared to its bromine, chlorine, and fluorine analogs.
Q & A
Q. Basic Characterization :
- FTIR : Confirm the presence of amide (C=O, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., iodopyridine protons at δ 8.2–8.5 ppm) .
- X-ray Crystallography : Resolve crystal packing and bond angles for structural accuracy .
Advanced Analysis :
Perform DFT calculations to predict HOMO-LUMO gaps and molecular electrostatic potential (MESP) surfaces, identifying reactive sites for further functionalization .
How can computational chemistry predict the compound's reactivity in biological systems?
Q. Methodology :
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to assess electron-donating/accepting capacity. A smaller HOMO-LUMO gap (~4–5 eV) suggests higher reactivity .
- Docking Studies : Model interactions with target enzymes (e.g., lipoxygenase) using software like AutoDock, focusing on hydrogen bonding with the acetamide group .
Validation : Compare computational predictions with experimental IC₅₀ values in enzyme inhibition assays .
What strategies resolve contradictions in spectral data during structural elucidation?
Q. Stepwise Approach :
- Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) to confirm molecular weight.
- Re-examine X-ray diffraction parameters (e.g., torsion angles) if experimental and theoretical bond lengths diverge by >0.05 Å .
- Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in aromatic regions .
How to design assays for evaluating biological activity?
Q. Experimental Design :
- Enzyme Inhibition : Test against lipoxygenase or cyclooxygenase isoforms, using indomethacin as a positive control. Monitor activity via UV-Vis spectrophotometry (e.g., ΔA₂₃₄ for lipoxygenase) .
- Cellular Uptake : Label the compound with ¹²⁵I and measure accumulation in cancer cell lines (e.g., HeLa) using gamma counting .
Advanced Considerations :
Include structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing iodine with bromine) to assess halogen-dependent bioactivity .
What crystallographic challenges arise during structure determination?
Q. Key Issues :
- Crystal Quality : Optimize solvent mixtures (e.g., DMF/water) to avoid twinning. Slow evaporation at 4°C improves crystal habit .
- Hydrogen Bonding : Refine H-atom positions using riding models (N–H = 0.86 Å) and assign Uiso values as 1.2–1.5×Ueq of parent atoms .
How to address instability during storage or biological assays?
Q. Stability Protocols :
- pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C) and monitor via HPLC.
- Light Sensitivity : Store in amber vials under argon if the iodine moiety is prone to photodehalogenation .
What mechanistic insights explain the condensation reaction in synthesis?
Proposed Mechanism :
The acetamide formation likely proceeds via nucleophilic acyl substitution :
Deprotonation of 5-iodopyridin-2-amine by a base.
Attack on the electrophilic carbonyl carbon of 2-(p-tolylthio)acetyl chloride.
Elimination of HCl to form the amide bond .
Kinetic Studies : Use in-situ IR to track carbonyl disappearance (ΔC=O absorbance) and determine rate constants.
How does the iodine substituent influence electronic properties?
Q. SAR Insights :
- The electron-withdrawing iodine increases the acetamide's electrophilicity, enhancing hydrogen-bonding with biological targets.
- Compare with non-halogenated analogs: iodine’s polarizability improves membrane permeability in cellular assays .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Scale-Up Considerations :
- Exothermic Reactions : Use jacketed reactors with controlled cooling during thioether formation.
- Purification : Replace column chromatography with recrystallization in ethanol/water mixtures to reduce costs .
- Reproducibility : Validate batch-to-batch consistency using DSC to ensure melting point (±2°C) and XRD for polymorph stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
